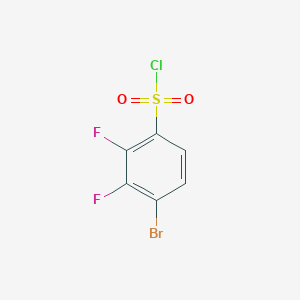

4-Bromo-2,3-difluorobenzenesulfonyl chloride

Descripción general

Descripción

4-Bromo-2,3-difluorobenzenesulfonyl chloride (4-Br-2,3-DFBSCl) is a fluorinated benzene sulfonyl chloride commonly used in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including reductive amination, alkylation, and acylation. 4-Br-2,3-DFBSCl is also used in the synthesis of pharmaceuticals and agrochemicals, and has been studied in the context of its mechanism of action, biochemical and physiological effects, and potential applications. In

Aplicaciones Científicas De Investigación

Application in Organic Synthesis

4-Bromo-2,3-difluorobenzenesulfonyl chloride demonstrates significant potential in organic synthesis, particularly in palladium-catalyzed reactions. It serves as a coupling partner in the direct arylation of heteroaromatics, enabling the creation of arylated heteroarenes without cleaving the C–Br bonds. This characteristic allows for subsequent transformations, broadening its utility in complex synthetic pathways (Skhiri et al., 2015). Additionally, it's utilized in palladium-catalyzed desulfitative Heck type reactions with alkenes, leading to β-arylated Heck type products while preserving the integrity of the C–Br and C–I bonds, thereby allowing for further modifications (Skhiri et al., 2016).

Application in Derivatization and Sensitivity Enhancement in LC–MS

This compound is involved in enhancing the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS). It reacts with estrogens to increase their detection responses significantly, thereby improving the sensitivity and reliability of LC–MS in analyzing biological fluids, which is crucial for various diagnostic applications (Higashi et al., 2006).

Application in Solid-Phase Synthesis

In solid-phase synthesis, polymer-supported benzenesulfonamides derived from this compound and other related compounds are used as key intermediates. These intermediates facilitate different chemical transformations, including unusual rearrangements, to produce various privileged scaffolds. This application underscores the compound's versatility in chemical synthesis and its contribution to generating diverse molecular structures (Fülöpová & Soural, 2015).

Application in Therapeutic Fields

This compound derivatives are used in the synthesis of compounds with potential therapeutic applications. For instance, derivatives like N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential, demonstrating significant inhibitory effects against enzymes like acetylcholinesterase and α-glucosidase. Such enzyme inhibitors have potential applications in treating various diseases, including Alzheimer's and diabetes (Riaz, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-2,3-difluorobenzenesulfonyl chloride are the respiratory system, eyes, and skin . The compound interacts with these targets, causing various physiological responses.

Mode of Action

It’s known that the compound can causechemical burns to the respiratory tract, eyes, and skin . This suggests a strong reactivity with biological tissues, possibly through a mechanism involving nucleophilic substitution or free radical reactions .

Result of Action

The primary result of the action of this compound is the induction of chemical burns in the respiratory system, eyes, and skin . This can lead to symptoms such as irritation, redness, and pain in the affected areas.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be moisture sensitive , which means its reactivity and stability can be affected by the presence of water or humidity in the environment.

Propiedades

IUPAC Name |

4-bromo-2,3-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOMNOYQJCUQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242783 | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133123-00-8 | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133123-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)

![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)

![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)

![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B3033627.png)